2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol chemical properties
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential applications of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol (CAS No: 83467-31-6). Pyrazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into leveraging this versatile heterocyclic building block. We will explore its synthesis from fundamental precursors, delve into its spectroscopic signature, and discuss its reactivity, which is pivotal for derivatization in drug discovery programs.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it an attractive component in drug design. Compounds incorporating the pyrazole ring have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and anti-hypertensive activities.[2]
The subject of this guide, 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol, combines this potent heterocyclic core with a reactive primary alcohol functional group. This ethanol substituent at the 4-position offers a crucial handle for chemical modification, allowing for the exploration of chemical space through the synthesis of esters, ethers, and other derivatives. Understanding the fundamental properties and reactivity of this molecule is therefore essential for its effective application in the synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
The core physicochemical properties of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol are summarized below. While experimentally determined data for properties such as melting and boiling points are not extensively documented in publicly accessible literature, the values can be estimated based on structurally similar compounds.
| Property | Value | Source/Method |
| CAS Number | 83467-31-6 | [3] |
| Molecular Formula | C₇H₁₂N₂O | Calculated |
| Molecular Weight | 140.18 g/mol | Calculated |
| IUPAC Name | 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol | - |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Not available (Predicted: 95-110 °C) | Estimation |
| Boiling Point | Not available (Predicted: >250 °C) | Estimation |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform. Limited solubility in water. | Predicted |
| XLogP3 | ~0.1 | Predicted[4] |
Synthesis and Purification Protocol
The synthesis of 4-substituted pyrazoles is well-established in organic chemistry. A robust and common method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[5] For the title compound, a logical precursor is 3-(2-hydroxyethyl)pentane-2,4-dione. The following protocol outlines a reliable synthetic route.
Causality Behind Experimental Choices
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Reagents: Acetylacetone is the starting point for creating the pentane-2,4-dione backbone. Ethylene oxide or a 2-haloethanol derivative is used to introduce the hydroxyethyl group at the central carbon (C3). Hydrazine hydrate is the classic reagent for forming the pyrazole ring via condensation with the diketone.
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Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves both the diketone precursor and hydrazine hydrate, facilitating the reaction.[6]
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Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid) to protonate a carbonyl oxygen, thereby activating the carbonyl carbon for nucleophilic attack by hydrazine.
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Purification: Recrystallization is the preferred method for purifying the solid product, effectively removing unreacted starting materials and soluble impurities. An ethanol/water mixture is a good candidate for the recrystallization solvent system.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 3-(2-hydroxyethyl)pentane-2,4-dione
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To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) under an inert atmosphere (N₂), add acetylacetone dropwise at 0 °C.
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Stir the resulting solution for 30 minutes.
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Add 2-bromoethanol dropwise and allow the reaction mixture to warm to room temperature, followed by refluxing for 4-6 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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After completion, neutralize the mixture with dilute HCl and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
Step 2: Cyclocondensation to form 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol
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Dissolve the crude 3-(2-hydroxyethyl)pentane-2,4-dione in ethanol.
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Add hydrazine hydrate (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid.
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Reflux the mixture for 4-8 hours, monitoring progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation.
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Collect the solid product by vacuum filtration and wash with cold ethanol.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol.
Spectroscopic Characterization
Accurate characterization is critical for confirming the structure and purity of the synthesized compound. The following table summarizes the predicted spectroscopic data based on the molecule's structure and data from analogous compounds.[7][8][9]
| Technique | Predicted Data and Interpretation |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~12.0 ppm (s, 1H, N-H): Broad singlet for the pyrazole N-H proton. δ ~4.5 ppm (t, 1H, -OH): Triplet for the hydroxyl proton, coupling to the adjacent CH₂. δ ~3.5 ppm (q, 2H, -CH₂-OH): Quartet (or triplet of triplets) for the methylene group adjacent to the hydroxyl. δ ~2.5 ppm (t, 2H, Pyrazole-CH₂-): Triplet for the methylene group attached to the pyrazole ring. δ ~2.1 ppm (s, 6H, 2 x -CH₃): Singlet for the two equivalent methyl groups on the pyrazole ring. |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~145.0 ppm: C3 and C5 carbons of the pyrazole ring. δ ~110.0 ppm: C4 carbon of the pyrazole ring. δ ~60.0 ppm: Methylene carbon attached to the hydroxyl group (-CH₂-OH). δ ~25.0 ppm: Methylene carbon attached to the pyrazole ring (Pyrazole-CH₂-). δ ~11.0 ppm: Methyl carbons on the pyrazole ring. |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations. ~2950-2850 cm⁻¹: C-H stretching of alkyl groups. ~1580 cm⁻¹: C=N stretching of the pyrazole ring. ~1050 cm⁻¹: C-O stretching of the primary alcohol. |
| Mass Spec. (ESI+) | [M+H]⁺ = 141.10: Expected molecular ion peak. Fragment at m/z = 110.08: Corresponds to the loss of the -CH₂OH group. |
Chemical Reactivity and Derivatization Potential
The utility of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol as a building block stems from the reactivity of its two primary functional groups: the primary alcohol and the pyrazole N-H.
Reactions at the Hydroxyl Group
The primary alcohol is a versatile functional handle for introducing a variety of linkages, crucial for structure-activity relationship (SAR) studies in drug discovery.
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Esterification: Reaction with carboxylic acids (under Fischer conditions) or acyl chlorides (in the presence of a base like pyridine or triethylamine) yields esters.
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Etherification: Williamson ether synthesis (deprotonation with a strong base like NaH followed by reaction with an alkyl halide) can be used to form ethers.
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Oxidation: Oxidation with mild reagents like pyridinium chlorochromate (PCC) would yield the corresponding aldehyde, 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetaldehyde, another valuable synthetic intermediate.
Reactions at the Pyrazole Ring
The pyrazole ring contains two nitrogen atoms. The N-H proton is acidic and can be removed, and the lone pair on the other nitrogen is basic.
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N-Alkylation/N-Arylation: The N-H proton can be deprotonated with a base, and the resulting pyrazolate anion can be alkylated or arylated. This modification is often used to modulate the pharmacokinetic properties of drug candidates. It should be noted that alkylation can sometimes lead to a mixture of N1 and N2 isomers.
Derivatization Workflow Diagram
Caption: Key derivatization pathways for the title compound.
Applications in Medicinal Chemistry and Drug Discovery
While specific biological activity for 2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol itself is not widely reported, its value lies in its role as a versatile scaffold. The pyrazole core is present in numerous drugs, such as the anti-inflammatory COX-2 inhibitor Celecoxib .[1]
The strategic placement of the hydroxyethyl group at the C4 position allows for its use as an intermediate to synthesize more complex molecules. For instance, it can be used to introduce linkers for covalent inhibitors, solubilizing groups, or pharmacophores that can interact with specific biological targets. The synthesis of pyrazolo-fused heterocyclic systems, such as pyrazolopyrimidines, is a common strategy in the development of kinase inhibitors and other targeted therapies.
Conclusion
2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanol is a valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward synthesis, combined with the dual reactivity of its hydroxyl group and pyrazole N-H, provides chemists with multiple avenues for molecular elaboration. This guide has provided a comprehensive technical overview, from a plausible synthetic protocol and detailed spectroscopic characterization to its potential for creating diverse chemical libraries. The strategic use of this compound will undoubtedly continue to contribute to the development of novel and effective therapeutic agents.
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